molecular formula C21H20N2O4S2 B11355508 Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11355508
M. Wt: 428.5 g/mol
InChI Key: OUVMOXSKECFZEY-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the acetyl, methyl, and phenylthiazolyl groups. Common reagents used in these reactions include acetic anhydride, methyl iodide, and phenylthiazole. The reactions are usually carried out under controlled conditions, such as refluxing in organic solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates. Purification steps, such as recrystallization and chromatography, are crucial to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE
  • METHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O4S2/c1-4-27-21(26)17-12(2)18(13(3)24)29-20(17)23-16(25)10-15-11-28-19(22-15)14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3,(H,23,25)

InChI Key

OUVMOXSKECFZEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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